3-(Boc-amino)-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCYKMWJCYQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397132 | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-58-8 | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As a Protected Amine Functionalized Alcohol Precursor
The primary significance of 3-(Boc-amino)-1-propanol lies in its role as a protected bifunctional reagent. sigmaaldrich.comsigmaaldrich.com In organic synthesis, it is often necessary to perform a reaction on one functional group in a molecule while another, potentially reactive, group remains untouched. This is achieved through the use of "protecting groups" that temporarily mask the reactivity of a specific functional group.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. nih.gov It is stable under a variety of reaction conditions, yet can be readily removed when desired. guidechem.comnih.gov The synthesis of this compound itself exemplifies this strategy; it is commonly prepared by reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (B1257347). rsc.orgresearchgate.net This reaction selectively acylates the nucleophilic amine, forming a stable carbamate (B1207046) and leaving the hydroxyl group free for subsequent reactions. researchgate.net
The utility of this protection is paramount. With the amine group masked, the hydroxyl group of this compound can undergo a range of transformations, such as oxidation, esterification, or etherification, without complications from the otherwise reactive amine. Once the desired modifications at the alcohol terminus are complete, the Boc group can be efficiently cleaved, typically under mild acidic conditions using reagents like trifluoroacetic acid (TFA), to liberate the free amine for further functionalization. rsc.orgacs.org This robust "protect-react-deprotect" strategy makes this compound a highly valuable and manageable precursor in the synthesis of complex target molecules.
Role in the Construction of Diverse Molecular Architectures
Conventional Synthetic Routes
The most common and well-established method for synthesizing this compound involves the direct reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (B1257347).
The standard procedure for the N-Boc protection of 3-amino-1-propanol involves its reaction with di-tert-butyl dicarbonate (Boc₂O). rsc.orgresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane (B109758) (DCM). rsc.org The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. rsc.org Upon completion, the product, also known as tert-butyl N-(3-hydroxypropyl)carbamate, is isolated through standard workup procedures, which may include extraction and evaporation of the solvent. rsc.orgsigmaaldrich.com The successful protection of the amine group can be confirmed by spectroscopic methods, such as infrared (IR) spectroscopy. researchgate.net The disappearance of the primary amine absorption peak and the appearance of peaks corresponding to the secondary amide are indicative of a successful reaction. researchgate.net
Table 1: Reaction Conditions for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature |
|---|---|---|---|---|---|
| 3-Amino-1-propanol | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 12 hours | Room Temperature |
Data sourced from a representative synthetic procedure. rsc.org
The mechanism for the Boc protection of an amine using di-tert-butyl dicarbonate involves several key steps. masterorganicchemistry.com The process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate molecule. numberanalytics.commasterorganicchemistry.comcommonorganicchemistry.com This initial attack forms a tetrahedral intermediate. masterorganicchemistry.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for chemical synthesis. This includes the N-Boc protection of amines, with a focus on catalytic strategies.
Catalytic methods offer the potential for milder reaction conditions, reduced waste, and improved efficiency compared to conventional stoichiometric approaches.
Transition metal catalysis has shown promise in a variety of organic transformations involving amines. Copper nanoparticles, for instance, have been demonstrated to be effective catalysts for the multicomponent synthesis of propargylamines from aldehydes, amines, and alkynes. researchgate.net In these reactions, copper nanoparticles, often in the form of copper(I) oxide (Cu₂O) supported on materials like titania, catalyze the coupling of the reactants under solvent-free conditions. researchgate.net The mechanism is believed to involve the activation of the alkyne by the copper catalyst to form a copper acetylide intermediate. researchgate.net While this specific example does not detail the N-Boc protection of 3-amino-1-propanol, it highlights the potential of copper-based catalysts in facilitating reactions at the amine functional group, suggesting a possible avenue for developing catalytic N-Boc protection protocols. researchgate.netnih.gov
Ionic liquids have emerged as versatile solvents and catalysts in organic synthesis. organic-chemistry.org In the context of N-Boc protection, ionic liquids can play a catalytic role. organic-chemistry.org For example, 1-alkyl-3-methylimidazolium-based ionic liquids have been proposed to activate di-tert-butyl dicarbonate through the formation of bifurcated hydrogen bonds with the C-2 hydrogen of the imidazolium (B1220033) cation. organic-chemistry.org This electrophilic activation of the Boc anhydride (B1165640) facilitates the subsequent nucleophilic attack by the amine, enhancing the rate and efficiency of the protection reaction. organic-chemistry.org The use of ionic liquids derived from Boc-protected amino acids has also been explored for dipeptide synthesis, showcasing the compatibility of the Boc group with ionic liquid systems. nih.gov
Catalytic Strategies in N-Boc Protection
Heterogeneous Catalysis (e.g., Perchloric Acid Adsorbed on Silica-Gel)
Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recovery, and potential for reuse. One notable example is the use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂).
Detailed Research Findings: Perchloric acid adsorbed on silica-gel has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.orgorganic-chemistry.org This catalytic system operates effectively at room temperature and under solvent-free conditions, which aligns with green chemistry principles. organic-chemistry.orgorganic-chemistry.org The reaction involves treating an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of HClO₄–SiO₂. organic-chemistry.org The catalyst's utility extends to a wide range of substrates, and it can be easily prepared by adding perchloric acid to silica gel. rsc.orgresearchgate.net Its efficiency is demonstrated by high yields and short reaction times, often completing within minutes. organic-chemistry.org The solid nature of the catalyst facilitates easy separation from the reaction mixture by simple filtration, and it can be washed, dried, and reused multiple times without a significant drop in activity. organic-chemistry.orgorganic-chemistry.org
| Catalyst System | Substrate Scope | Reaction Conditions | Key Advantages | Citations |
| HClO₄–SiO₂ | Various aliphatic and aryl amines | Solvent-free, Room temperature | High efficiency, Inexpensive, Reusable, Simple work-up | organic-chemistry.orgorganic-chemistry.org |
Halogen-Catalyzed N-Protection (e.g., Iodine Catalysis)
Molecular iodine has emerged as a mild and effective catalyst for the N-Boc protection of amines. This method provides a practical and environmentally friendly alternative to traditional approaches that may require harsh conditions or complex catalysts.
Detailed Research Findings: A protocol utilizing a catalytic amount of molecular iodine (I₂) allows for the efficient protection of various aryl and aliphatic amines with (Boc)₂O. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly under solvent-free conditions at ambient temperature, offering high yields of the corresponding N-Boc derivatives. organic-chemistry.org Typically, a catalyst loading of 10 mol% iodine is sufficient, with reactions often reaching completion within 30 minutes. organic-chemistry.org This method is noted for its high chemoselectivity, avoiding common side reactions. organic-chemistry.org The proposed mechanism suggests that iodine activates the (Boc)₂O, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. organic-chemistry.org The operational simplicity and cost-effectiveness of this iodine-catalyzed method make it a valuable tool in synthetic chemistry. organic-chemistry.org
| Catalyst | Substrate Scope | Reaction Conditions | Key Advantages | Citations |
| Iodine (I₂) (10 mol%) | Aliphatic, aromatic, heterocyclic amines, amino acid derivatives | Solvent-free, Room temperature | Mild, Selective, Efficient, Cost-effective, Environmentally friendly | organic-chemistry.orgorganic-chemistry.org |
Green Chemistry Principles in Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Solvent-Free Reaction Systems
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental pollution and simplifies purification processes.
Detailed Research Findings: Several catalytic systems for N-Boc protection operate under solvent-free, or "neat," conditions. The aforementioned HClO₄–SiO₂ and iodine-catalyzed methods are prime examples, allowing the reaction between the amine and (Boc)₂O to occur without any added solvent. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Another advanced approach involves using sulfonated reduced graphene oxide (SrGO) as a metal-free, heterogeneous solid acid catalyst. thieme-connect.com This system also facilitates the N-Boc protection of various amines under solvent-free conditions at room temperature, achieving high yields (84–95%) in short reaction times. thieme-connect.com The absence of a solvent not only makes these processes more environmentally benign but also often leads to higher reaction concentrations and, consequently, faster reaction rates. ucm.es
Utilization of Recyclable Catalysts
The ability to recover and reuse a catalyst is crucial for developing sustainable and economically viable chemical processes.
Detailed Research Findings: Solid-supported catalysts are inherently advantageous for recyclability. The HClO₄–SiO₂ catalyst can be recovered by simple filtration and has been shown to be reusable for multiple reaction cycles without significant loss of catalytic efficiency. organic-chemistry.orgorganic-chemistry.org Similarly, sulfonated reduced graphene oxide (SrGO) has demonstrated excellent reusability, maintaining its activity for up to seven consecutive catalytic cycles. thieme-connect.com Polystyrene-supported primary amines represent another class of recyclable heterogeneous catalysts that can be easily recovered by filtration and regenerated for subsequent use. nih.gov The development of such recyclable systems is a significant step towards more sustainable chemical manufacturing. nih.gov
| Recyclable Catalyst | Support Material | Recovery Method | Reusability | Citations |
| HClO₄–SiO₂ | Silica Gel | Filtration | Multiple cycles | organic-chemistry.orgorganic-chemistry.org |
| Sulfonated Reduced Graphene Oxide (SrGO) | Graphene Oxide | Filtration | Up to 7 cycles | thieme-connect.com |
| Primary Amines | Polystyrene Resin | Filtration | Multiple cycles | nih.gov |
Mechanochemical Synthesis Approaches
Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, offers a powerful solvent-free alternative to traditional solution-phase synthesis.
Detailed Research Findings: Mechanochemical methods, typically performed by milling solid reactants together, can significantly accelerate reactions and alter selectivity. ucm.es While a specific mechanochemical synthesis for this compound is not detailed in the provided sources, the approach has been successfully applied to the synthesis of amides from esters, including N-Boc protected dipeptide esters. ucm.es In these cases, ball milling was shown to be effective under milder conditions and in drastically shorter reaction times compared to solution-based methods. ucm.es The integrity of the Boc-protecting group was maintained during the transformation, indicating the compatibility of this functional group with mechanochemical conditions. ucm.es This suggests that the direct N-Boc protection of 3-amino-1-propanol via mechanochemistry is a feasible and potentially advantageous green synthetic route.
Continuous Flow Synthesis Applications
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or a larger tube reactor. This technology offers enhanced control over reaction parameters, improved safety, and potential for seamless scalability.
Detailed Research Findings: Continuous flow technology is being increasingly applied to multistep syntheses involving protected intermediates. For instance, clean, multistep flow processes have been developed for the preparation of N-Boc-γ-amino alcohols and N-Boc-β-amino ketones with high yields and minimal waste. researchgate.net The enhanced process control in flow reactors allows for precise temperature management, which can be exploited for selective reactions. acs.org For example, the selective thermal deprotection of a more labile N-Boc group in the presence of a less reactive one has been demonstrated by carefully controlling the temperature in a flow system. acs.org Although a direct continuous flow synthesis of this compound is not explicitly described, the successful application of this technology to the synthesis of β-amino acid esters and the manipulation of Boc-protected compounds highlights its significant potential. mdpi.comrsc.org Flow synthesis can dramatically reduce reaction times compared to batch processes and enhance safety, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.org
Chemical Transformations and Reactivity of 3 Boc Amino 1 Propanol
Deprotection Strategies of the tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.com
The most common method for the deprotection of the Boc group is treatment with a strong acid. ambeed.com Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are frequently employed. ambeed.comthermofisher.comrsc.org The reaction is typically rapid, often completed within a few hours at room temperature. ambeed.comthermofisher.com
The mechanism of acid-mediated Boc deprotection proceeds through a series of well-defined steps. wipo.intnumberanalytics.com Initially, the oxygen atom of the carbamate (B1207046) is protonated by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. wipo.intnumberanalytics.com The final product is the ammonium (B1175870) salt of the acid used for deprotection. wipo.intnumberanalytics.com
A study detailed the removal of the Boc group from a derivative of 3-(Boc-amino)-1-propanol using a 1:1 mixture of dichloromethane and trifluoroacetic acid over 3 hours to yield the corresponding amine. researchgate.net Another approach involves the use of gaseous hydrogen chloride, which can be generated ex situ from sodium chloride and sulfuric acid. khanacademy.orgCurrent time information in Bangalore, IN. This solvent-free method offers a green alternative, providing the deprotected amine hydrochloride salt in quantitative yields with high tolerance for other acid-sensitive functional groups. khanacademy.orgCurrent time information in Bangalore, IN.
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, 0°C to RT, 1-3 h | thermofisher.comresearchgate.net |
| Hydrochloric Acid (HCl) | 4M in Dioxane, RT, 0.5-18 h | ambeed.comrsc.org |
A potential complication during acid-mediated Boc deprotection is the generation of the electrophilic tert-butyl cation. numberanalytics.comsigmaaldrich.com This cation can react with nucleophilic sites within the substrate molecule, leading to undesired side products through alkylation. fishersci.comsigmaaldrich.com This is particularly problematic in peptide synthesis where amino acids with nucleophilic side chains (e.g., methionine, tryptophan) are present. masterorganicchemistry.com
To mitigate these side reactions, scavengers are added to the reaction mixture. byjus.com These are compounds that are more nucleophilic than the substrate and can effectively "scavenge" or trap the tert-butyl cation. fishersci.com Common scavengers include water, triisopropylsilane (B1312306) (TIPS), thioanisole, and anisole. ambeed.combyjus.commdpi.com For instance, in peptide synthesis, a common cleavage cocktail is a mixture of TFA, water, and TIPS (e.g., 95:2.5:2.5). mdpi.com The choice of scavenger depends on the specific substrate and the potential for side reactions. masterorganicchemistry.com
Derivatization Reactions at the Hydroxyl Moiety
The primary hydroxyl group of this compound is a key site for further functionalization, enabling the introduction of various moieties through reactions such as esterification and etherification, or for initiating polymerization.
The hydroxyl group of this compound can be readily converted into an ester. Standard esterification methods, such as reaction with a carboxylic acid in the presence of a coupling agent, are effective. One documented example involves the esterification of this compound with isonicotinic acid. researchgate.net The reaction was carried out using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) as the coupling agent and N-hydroxysuccinimide (NHS) in the presence of triethylamine. researchgate.net This reaction proceeds via the formation of an active ester of isonicotinic acid with NHS, which is then displaced by the hydroxyl group of this compound to form the desired ester product, 3-[(tert-butoxycarbonyl) amino]propyl isonicotinate. researchgate.net
Table 2: Example of Esterification of this compound
| Reactants | Reagents | Product | Reference |
|---|
The hydroxyl group of this compound can also be transformed into an ether. The Williamson ether synthesis is a classic and versatile method for this purpose. khanacademy.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another substrate with a good leaving group.
For this compound, the reaction would first involve treatment with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. sigmaaldrich.com This alkoxide can then be reacted with a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. It is crucial to use a primary alkyl halide to favor the SN2 pathway, as secondary and tertiary halides tend to lead to elimination byproducts. Alternatively, the hydroxyl group can be converted to a good leaving group, like a tosylate, and then reacted with an alkoxide.
The hydroxyl group of this compound can function as an initiator for ring-opening polymerization (ROP). This process is a key method for synthesizing biodegradable polyesters like poly(ε-caprolactone) (PCL). In a typical ROP, the hydroxyl group initiates the polymerization of a cyclic monomer, such as ε-caprolactone or lactide, often in the presence of a catalyst like stannous octoate (Sn(Oct)₂).
Research has demonstrated the synthesis of amine-terminated PCL (NH₂-PCL) where this compound was used as the initiator for the ROP of ε-caprolactone. The resulting polymer, Boc-NH-PCL-OH, has the Boc-protected amine at one terminus and a hydroxyl group at the other. Subsequent acid-mediated deprotection of the Boc group, as described in section 3.1.1, yields the desired amine-functionalized polymer. This strategy allows for the creation of well-defined block copolymers.
Polymerization Initiation via the Hydroxyl Group
Applications in Ring-Opening Polymerization
This compound serves as an effective initiator in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and L-lactide. researchgate.net This process is typically catalyzed by stannous octoate (Sn(Oct)₂) and results in the formation of polymers with a terminal Boc-protected amine group. The hydroxyl group of this compound initiates the polymerization, leading to the formation of polyesters like poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLLA) with a defined end-group functionality. researchgate.net
The resulting Boc-protected amine-terminated polymers can be further modified. For instance, the Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to yield a primary amine-terminated polymer (NH₂-PCL or NH₂-PLLA). researchgate.net This terminal amine group is then available for further reactions, such as reductive amination with other polymers like hydroxypropyl methyl cellulose (B213188) (HPMC) to create amphiphilic diblock copolymers. researchgate.net The successful synthesis of these copolymers has been confirmed by various analytical techniques, including NMR, DOSY-NMR, FT-IR, and the Kaiser test. researchgate.net
Table 1: Ring-Opening Polymerization initiated by this compound
| Monomer | Catalyst | Resulting Polymer (before deprotection) |
|---|---|---|
| ε-caprolactone | Sn(Oct)₂ | Boc-NH-PCL |
Reactions Involving the Protected Amine Functionality
The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of this compound is stable under many reaction conditions, allowing for selective reactions at the hydroxyl group. However, the protected amine can also participate in various transformations.
While the primary use of this compound in amide bond formation involves its hydroxyl group reacting with a carboxylic acid after deprotection of the amine, the Boc-protected amine itself can be involved in coupling reactions. The Boc group is generally stable to the conditions used for 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling. thermofisher.com This stability allows for the selective reaction of a carboxylic acid with the hydroxyl group of this compound, or conversely, the reaction of the deprotected amine with a carboxylic acid.
EDC, in combination with NHS, is a common reagent for forming amide bonds between a carboxylic acid and a primary amine. thermofisher.com The reaction proceeds through the formation of an active O-acylisourea intermediate from the carboxylic acid, which is then converted to a more stable NHS ester. This ester readily reacts with a primary amine to form the amide bond. thermofisher.com The kinetics of these coupling reactions can be influenced by factors such as pH and the presence of additives like N-hydroxybenzotriazole (HOBt). luxembourg-bio.com
The Boc-protected amine of this compound can be a precursor for the synthesis of urea (B33335) and urethane (B1682113) derivatives. The Boc group can be removed to yield the free amine, which can then react with isocyanates to form ureas or with chloroformates or other carbonyl compounds to form urethanes. The synthesis of 1,3-disubstituted ureas is a notable application, where the incorporation of polar functional groups can enhance properties like water solubility. nih.gov
The formation of urethanes can also be achieved through the reaction of the alcohol functionality of this compound with an isocyanate. mdpi.com The reaction mechanism can be influenced by the stoichiometry of the reactants, with different pathways proposed for reactions with an excess of either the alcohol or the isocyanate. mdpi.com
General methods for urea synthesis include the reaction of amines with isocyanates, which can be generated in situ from various precursors. organic-chemistry.org For instance, Boc-protected amines can be converted to isocyanates and subsequently to ureas. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of unsymmetrical ureas from aryl halides and ureas. organic-chemistry.org
The nucleophilicity of the Boc-protected amine is significantly reduced compared to the free amine. However, after deprotection, the resulting primary amine is a potent nucleophile and can participate in various nucleophilic substitution reactions. For example, the amine can displace leaving groups in alkyl halides or activated alcohols.
In the synthesis of pharmaceutical intermediates like duloxetine, a derivative of 3-amino-1-propanol undergoes a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene. google.com
Derivatives of this compound can undergo intramolecular cyclization reactions to form heterocyclic compounds. For example, N-Boc protected amino epoxides can cyclize to form 1,3-oxazolidin-2-ones. rsc.org The regioselectivity of these cyclizations, leading to either five- or six-membered rings, can be influenced by the substituents on the epoxide ring and the reaction conditions. rsc.org For instance, the use of trifluoroethanol as a solvent can promote these cyclizations without the need for an external catalyst. rsc.org
Stereoselective Transformations and Chiral Applications
This compound itself is not chiral. However, it can be used in the synthesis of chiral molecules and as a component in chiral applications. For instance, chiral derivatives of 3-amino-1-propanol are key intermediates in the synthesis of optically active pharmaceuticals like (S)-duloxetine. google.com
The separation of enantiomers of N-Boc protected amino acids is a significant application in chiral chromatography. sigmaaldrich.com Chiral stationary phases based on macrocyclic glycopeptides, such as those derived from teicoplanin and ristocetin (B1679390) A, have shown excellent capabilities in resolving racemic mixtures of N-Boc amino acids. sigmaaldrich.com These separations are often carried out using high-performance liquid chromatography (HPLC) in either reversed-phase or polar organic modes. sigmaaldrich.com
Furthermore, chiral derivatives of aminopropanols, such as 3-amino-1,2-propanediol, have been used to create chiral deep eutectic solvents. mdpi.com These solvents have shown potential as green reaction media for stereoselective organolithium additions to carbonyl compounds. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| tert-Butyloxycarbonyl | Boc |
| ε-caprolactone | - |
| L-lactide | - |
| Stannous octoate | Sn(Oct)₂ |
| Poly(ε-caprolactone) | PCL |
| Poly(L-lactide) | PLLA |
| Trifluoroacetic acid | TFA |
| Hydroxypropyl methyl cellulose | HPMC |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| N-hydroxysuccinimide | NHS |
| N-hydroxybenzotriazole | HOBt |
| Duloxetine | - |
| 1-fluoronaphthalene | - |
| Trifluoroethanol | - |
| 1,3-oxazolidin-2-one | - |
| 3-amino-1,2-propanediol | - |
| Teicoplanin | - |
Accessing Chiral Derivatives
While this compound is an achiral molecule, it serves as a key precursor for the synthesis of optically active derivatives, which are valuable intermediates for pharmaceuticals. The primary strategy involves the asymmetric transformation of a related prochiral ketone.
A significant application is in the synthesis of intermediates for drugs like Duloxetine and Fluoxetine (B1211875), which feature a chiral 3-amino-1-propanol core. google.com One patented method describes the asymmetric reduction of a prochiral chloroketone in the presence of a spiroborate ester catalyst. google.com This process yields optically active 3-amino-1-propanol derivatives with high optical purity, achieving an enantiomeric excess (ee) of 80% or greater. google.com The use of such catalysts provides a more efficient route to enantiomerically pure products compared to older methods that often resulted in lower yields and purity. google.com
General approaches for the enantioselective reduction of carbonyl groups are well-established and can be applied to produce chiral amino alcohols. googleapis.com These methods primarily fall into two categories:
Use of chiral hydrides: Reagents like lithium aluminum hydride (LAH) can be complexed with chiral ligands, such as alkaloids or amino alcohols, to create a chiral reducing environment that selectively produces one enantiomer. googleapis.com
Transfer hydrogenation: This technique involves the transfer of a hydride ion from a chiral source, often activated by a metal catalyst. googleapis.com
Enzymatic methods also provide a powerful route to chiral amino alcohol derivatives. For instance, the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, an intermediate for Duloxetine, has been achieved with high enantioselectivity (>99% ee) using carbonyl reductases from microorganisms like Rhodosporidium toruloides or Saccharomyces cerevisiae. researchgate.net These biocatalytic reductions transform the corresponding β-amino ketone into the desired chiral alcohol with high precision. researchgate.net
| Method | Precursor | Key Reagent/Catalyst | Product Type | Reported Purity (ee) |
| Asymmetric Reduction | Prochiral Chloro Ketone | Spiroborate Ester Catalyst | Optically Active 3-Amino-1-propanol Derivative | ≥ 80% |
| Chemoenzymatic Reduction | β-Amino Ketone | Carbonyl Reductase (Rhodosporidium toruloides) | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | >98.5% |
| Asymmetric Hydrogenation | β-Amino Ketone | Transition Metal Complexes with Chiral Phosphines | Chiral β-Amino Alcohol | Not Specified |
Diastereoselective Synthesis Approaches
The this compound scaffold is central to γ-amino alcohols, a structural motif found in numerous biologically active molecules. nih.govcore.ac.uk Synthesizing these molecules often requires precise control over multiple stereocenters. Diastereoselective strategies are therefore crucial for accessing specific isomers.
A prominent and highly effective method involves the stereoselective reduction of β-amino ketones. core.ac.uk The stereochemical outcome (either syn or anti diastereomer) can be controlled by the choice of catalyst and reaction conditions. nih.govrsc.org
Anti-selective synthesis: Iridium-catalyzed asymmetric transfer hydrogenation of N-PMP-protected γ-amino ketones consistently yields the anti-products. nih.govcore.ac.uk
Syn-selective synthesis: Conversely, using a rhodium-catalyzed asymmetric hydrogenation process favors the formation of the syn-diastereomers. nih.govcore.ac.uk
These complementary methods allow for the selective preparation of all possible diastereoisomers of a given γ-amino alcohol. core.ac.uk
Another powerful strategy for achieving high diastereoselectivity is the use of chiral auxiliaries. The Ellman auxiliary (tert-butanesulfinamide) is particularly effective. Chiral N-tert-butanesulfinyl imines can react with zinc homoenolates (generated from cyclopropanols) in a highly regio- and stereoselective manner to produce vicinal anti-amino alcohols. nih.gov Similarly, Ellman's chiral auxiliary has been incorporated into a bifunctional building block containing a chiral epoxide. This allows for a highly diastereoselective reaction (up to 98:2 d.r.) with various nucleophiles to form anti-1,3-diaminopropan-2-ol derivatives, which are core structures in aspartic protease inhibitors like Darunavir. acs.org
Reductive amination of specifically designed keto-diols also provides a pathway to stereodefined amino alcohols. A diastereoselective approach to substituted anti-2-amino-1,3-propanediols starts from Morita-Baylis-Hillman adducts. scielo.br Ozonolysis of the adduct creates a 2-oxo-1,3-propanediol intermediate, which then undergoes a diastereoselective reductive amination to yield the desired anti-aminodiol. scielo.br
| Approach | Starting Material(s) | Key Reagent/Process | Stereochemical Outcome | Resulting Structure |
| Asymmetric Hydrogenation | N-PMP-protected β-amino ketone | Ir-catalyst | anti | anti-γ-Amino Alcohol |
| Asymmetric Hydrogenation | N-PMP-protected β-amino ketone | Rh-catalyst | syn | syn-γ-Amino Alcohol |
| Chiral Auxiliary Reaction | Chiral N-tert-butanesulfinyl imine, Cyclopropanol | Diethylzinc | anti | anti-Vicinal Amino Alcohol |
| Reductive Amination | Substituted 2-oxo-1,3-propanediol | NaBH₃CN | anti | anti-2-Amino-1,3-propanediol |
| Bifunctional Building Block | Chiral epoxy-imine | Magnesium zincate nucleophiles | anti (up to 98:2 d.r.) | anti-1,3-Diaminopropan-2-ol |
Applications in Medicinal Chemistry and Pharmaceutical Synthesis
Utilization as a Key Synthetic Building Block in Drug Discovery
3-(Boc-amino)-1-propanol serves as a crucial difunctional reagent in the synthesis of various pharmaceutical intermediates and physiologically active compounds. scientificlabs.co.ukgoogle.com Its utility stems from the orthogonal nature of its two functional groups: the hydroxyl group can undergo reactions such as oxidation, esterification, or etherification, while the amine remains protected. Subsequently, the Boc group can be removed to liberate the amine for further functionalization, such as amidation or reductive amination. This controlled, stepwise reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules. researchgate.netumich.edu The compound is recognized as a key intermediate for a variety of chiral drugs, where obtaining high optical purity is essential. google.com
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The specific structural attributes of this compound have led to its use in the synthesis of several classes of bioactive molecules.
Phosphatidylethanolamines (PEs) are a major class of phospholipids (B1166683) found in eukaryotic cell membranes, playing critical roles in membrane structure and various physiological processes. researchgate.netbiorxiv.org The synthesis of PE often involves the Kennedy pathway, which utilizes ethanolamine (B43304) as a starting precursor. researchgate.netbiorxiv.orgnih.gov this compound serves as a protected form of 3-amino-1-propanol, an ethanolamine analog. wikipedia.org It is employed as a key reagent in the synthesis of phosphatidyl ethanolamines, where the aminopropanol (B1366323) backbone is incorporated into the final phospholipid structure. scientificlabs.co.uksigmaaldrich.com For instance, it can be used as an initiator in the ring-opening polymerization of ε-caprolactone to create polymers that, after deprotection of the Boc group, bear a terminal amino group for further conjugation, a strategy used in creating nanocarriers for drug delivery. researchgate.net
The versatility of this compound extends to the synthesis of non-canonical amino acids. It has been explicitly identified as a reagent used in the synthesis of the amino acid ornithine. scientificlabs.co.uksigmaaldrich.com Ornithine and its derivatives are important in various biological processes, and synthetic analogs are of great interest in medicinal chemistry. For example, N⁵-(1-imino-3-butenyl)-L-ornithine, an ornithine derivative, has been identified as a potent and selective inactivator of neuronal nitric oxide synthase (nNOS), an enzyme implicated in several pathophysiological conditions. nih.gov
Furthermore, the general strategy of using Boc-protected hydroxy-amino compounds is central to creating functionalized alanine (B10760859) surrogates. A protocol for synthesizing azidohomoalanine (AHA), a methionine surrogate, utilizes Boc-homoserine, a closely related precursor, demonstrating the utility of this class of building blocks in generating unnatural amino acids for incorporation into peptides. nih.gov
Peptide mimics, or peptidomimetics, are designed to replicate the biological activity of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. The incorporation of unnatural amino acids is a key strategy to achieve this. beilstein-journals.org this compound is a precursor to γ-amino acids, which are homologated versions of the natural α-amino acids. The introduction of these extended amino acids into a peptide backbone can induce specific secondary structures and provide novel functionalities. beilstein-journals.org The synthesis of protected amino aldehydes, derived from amino alcohols, provides building blocks for combinatorial synthesis, allowing for the rapid generation of large libraries of peptide analogs and other complex molecules like imidazolones and polycyclic compounds. researchgate.net
The introduction of fluorine into organic molecules can profoundly influence their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the development of synthetic routes to fluorinated analogs of bioactive compounds is a major focus in medicinal chemistry. nih.govgoogle.com While direct synthesis from this compound is not detailed in the provided sources, its structure is an ideal starting point for creating fluorinated aminopropanes. The hydroxyl group can be converted to a fluorine atom via deoxyfluorination reactions using reagents like DAST (diethylaminosulfur trifluoride). nih.gov This would yield Boc-protected 3-fluoro-1-aminopropane, a valuable building block for synthesizing fluorinated amino acids, such as β-fluoroalanines or fluorinated γ-amino acids, which are of interest for their unique conformational properties and potential as enzyme inhibitors or imaging probes. beilstein-journals.orgnih.gov
Several important antidepressant drugs contain a 3-amino-1-propanol core structure. nih.gov For example, the synthesis of fluoxetine (B1211875) involves the key intermediate 3-methylamino-1-phenyl-1-propanol. google.com Similarly, a series of substituted 3-amino-1,1-diaryl-2-propanols have been synthesized and evaluated as potential antidepressant agents. nih.gov The synthesis of these crucial intermediates often starts from precursors that can be derived from 3-amino-1-propanol. Therefore, this compound represents a protected and readily activated precursor for the synthesis of this class of central nervous system drugs, allowing for the modification of other parts of the molecule before the introduction or modification of the amino group. google.comnih.govgoogle.com
Application in Enzyme Interaction Studies and Metabolic Pathway Probes
The development of specific enzyme inhibitors is crucial for studying enzyme function and validating them as therapeutic targets. This compound serves as a key component in the synthesis of such molecular probes and inhibitors. Its aminopropanol backbone can be incorporated into larger scaffolds that mimic the substrates or transition states of enzymatic reactions.
For instance, the compound has been utilized in the synthesis of peptidomimetics designed to target matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis. In one approach, the hydroxyl group of this compound was used in a Mitsunobu reaction to alkylate a Cbz-protected tyrosine methyl ester, forming a crucial ether linkage. ethz.chmdpi.com This intermediate was further elaborated into a final compound capable of interacting with the enzyme's catalytic site. ethz.ch
Similarly, it has been employed in the creation of potential inhibitors for other kinases and phosphatases. It was a starting material in a multi-step synthesis aimed at producing a scaffold for inhibitors of Protein Phosphatase 5C (PP5C). unca.edu It has also been directly substituted for other reagents in the synthesis of isothiazole (B42339) derivatives that act as PIM kinase inhibitors, demonstrating its utility as a modular building block in creating libraries of potential enzyme inhibitors. google.com
| Target Enzyme | Synthetic Application of this compound | Research Focus |
| Matrix Metalloproteinase-2 (MMP-2) | Used in a Mitsunobu reaction to synthesize a key intermediate for a peptidomimetic inhibitor. ethz.chmdpi.com | Development of multi-target inhibitors for cancer angiogenesis and metastasis. ethz.ch |
| Protein Phosphatase 5C (PP5C) | Served as the initial building block for a multi-step synthesis of a norcantharidin-based inhibitor scaffold. unca.edu | Creation of novel scaffolds for studying and potentially inhibiting PP5C. unca.edu |
| PIM Kinase | Used as a reagent in the synthesis of isothiazole derivatives to explore structure-activity relationships. google.com | Preparation of novel kinase inhibitors for potential therapeutic use. google.com |
| DNA Polymerase Theta (Polθ) | Incorporated into a purine-based scaffold via a Mitsunobu reaction to generate Polθ inhibitors. google.com | Development of cancer therapeutics targeting DNA repair pathways. google.com |
Design and Synthesis of Chiral Pharmaceuticals
Chirality is a fundamental aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological activities. The 3-amino-1-propanol structural motif is a core component of several important chiral pharmaceuticals. google.com While this compound is itself achiral, it serves as an excellent precursor for the stereoselective synthesis of these crucial intermediates.
The synthesis of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes, often involves chiral amino-pyrrolidine or similar structures. nih.govnih.gov The aminopropanol backbone of this compound can be cyclized and further modified to create these chiral scaffolds. For example, derivatives of 3-amino-1-propanol are critical intermediates in the synthesis of (S)-duloxetine, a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor used to treat depression and anxiety. google.com The ability to use this building block in pathways that introduce chirality at a specific step is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry.
Development of Novel Drug Candidates and Therapeutic Agents
Beyond its role in synthesizing specific enzyme inhibitors and chiral intermediates, this compound is instrumental in the development of a diverse range of novel therapeutic agents and drug delivery systems.
One significant application is its use as an initiator in the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone and lactide. researchgate.net This process yields amphiphilic diblock copolymers, for example, hydroxypropyl methyl cellulose-block-poly(ε-caprolactone) (HPMC-PCL). researchgate.net These copolymers can self-assemble into nanoparticles that serve as carriers for lipophilic (fat-soluble) antitumor drugs, improving their solubility and delivery to cancer cells. researchgate.net
The compound also functions as a versatile linker molecule. It is listed as an aliphatic linker for the construction of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. broadpharm.com Furthermore, its derivatives have been incorporated into smart linkers for pH-triggered prodrugs aimed at targeted colonic drug delivery, a strategy to minimize systemic side effects by releasing the active drug specifically in the colon. nih.gov
In the realm of antimicrobial development, this compound is a building block for new classes of antifungal and antiviral agents. It has been used in the synthesis of novel 4-aminopiperidine (B84694) derivatives that target ergosterol (B1671047) biosynthesis, a critical pathway in fungi. nih.gov Additionally, reductive ring-opening of β-lactam rings can produce purine-aminopropanol hybrids, which have been identified as promising lead structures for antiviral drugs. nih.gov
| Therapeutic Area | Application of this compound | Resulting Agent/System |
| Oncology Drug Delivery | Initiator for ring-opening polymerization of ε-caprolactone. researchgate.net | Amphiphilic HPMC-PCL block copolymers for creating drug-carrying nanoparticles. researchgate.net |
| Targeted Protein Degradation | Listed as a flexible, aliphatic linker. broadpharm.com | Component of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com |
| Targeted Drug Delivery | Incorporated into amino-alkoxycarbonyloxymethyl (amino-AOCOM) ether prodrug linkers. nih.gov | pH-responsive prodrugs for targeted colonic delivery. nih.gov |
| Antifungal Agents | Building block for N-Boc protected 4-aminopiperidines via reductive amination. nih.gov | Novel inhibitors of ergosterol biosynthesis. nih.gov |
| Antiviral Agents | Precursor to purine-aminopropanol hybrids via reductive β-lactam ring opening. nih.gov | Promising lead structures for antiviral drug discovery. nih.gov |
Analytical Methodologies for Chemical Characterization and Purity Assessment in Research
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure of 3-(Boc-amino)-1-propanol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and proximity to other atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are observed. The most characteristic signal is a large singlet appearing around 1.36-1.44 ppm, which is attributed to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. rsc.org The protons of the propyl chain appear as multiplets at different chemical shifts, reflecting their positions relative to the hydroxyl and Boc-amino functional groups. rsc.org
Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) is another valuable NMR technique, particularly for analyzing mixtures and macromolecules. It separates the NMR signals of different species based on their diffusion rates. In the context of this compound, DOSY-NMR has been used to characterize amphiphilic diblock copolymers synthesized using the compound as an initiator, confirming the successful creation of the polymer structure. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Boc (-C(CH₃)₃) | ~1.36 - 1.44 | Singlet | rsc.org |
| Methylene (-O-CH₂-CH₂ -) | ~1.9 | Multiplet | rsc.org |
| Methylene (HN-CH₂ -) | ~3.3 | Doublet | rsc.org |
| Methylene (-CH₂ -OH) | ~4.4 | Triplet | rsc.org |
| Amine (Boc NH -) | ~4.75 | Broad Singlet | rsc.org |
Note: Data is for a derivative, 3-[(tert-butoxycarbonyl) amino]propyl isonicotinate, illustrating the typical regions for the core structure's protons.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound provides clear evidence of its key structural features.
The successful protection of the amine group in 3-amino-1-propanol with a Boc group is confirmed by distinct changes in the spectrum. The absorption peak associated with the primary amine is absent, while new peaks characteristic of the carbamate (B1207046) linkage appear. researchgate.net These include a strong absorption band for the carbonyl (C=O) stretch of the Boc group, typically seen around 1688-1690 cm⁻¹. researchgate.net Additionally, a peak corresponding to the N-H bending vibration of the secondary amide appears around 1527-1529 cm⁻¹. researchgate.net The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| N-H Stretch | ~3350 | Amide N-H | |
| C=O Stretch | 1688 - 1690 | Carbamate Carbonyl | researchgate.net |
| N-H Bend | 1527 - 1529 | Secondary Amide | researchgate.net |
| C-N Stretch | ~1370 | Carbamate C-N | researchgate.net |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. For compounds like this compound, which can be incorporated into larger molecules, soft ionization techniques are often preferred.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is particularly suitable for the analysis of non-volatile and thermally fragile molecules, including polymers and peptides derived from this compound. For instance, MALDI-TOF has been used to characterize derivatives such as 3-aminopropyl isonicotinate, which is formed after the removal of the Boc group. rsc.org This technique is also employed to analyze the structure and sequence of polymers synthesized using the parent compound, 3-amino-1-propanol.
Table 3: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₃ | chemicalbook.comfishersci.iechemicalbook.com |
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is well-suited for compounds that are non-volatile or thermally unstable, making it a relevant method for analyzing this compound and its reaction products. HPLC can be used to monitor the progress of a reaction, for instance, by measuring the consumption of the starting material and the formation of the desired product. It is also a critical tool for assessing the purity of the final compound. While specific methods for this exact compound are proprietary, HPLC is a standard industry practice for purity analysis of related amino alcohols and their derivatives. google.com
Gas Chromatography (GC) is another separation technique used to analyze compounds that can be vaporized without decomposition. It is frequently employed for purity assessment and quality control. Commercial suppliers of this compound commonly use GC to determine its assay or purity, with typical specifications being 96% or higher. fishersci.iesigmaaldrich.com The compound's volatility and thermal stability are sufficient to allow for analysis by this method, providing a reliable quantification of its purity. sigmaaldrich.com
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | tert-Butyl N-(3-hydroxypropyl)carbamate, N-tert-Butoxycarbonyl-3-amino-1-propanol |
| 3-amino-1-propanol | Propanolamine, 3-Aminopropyl alcohol |
| Di-tert-butyl dicarbonate (B1257347) | Boc anhydride (B1165640) |
| Triethylamine | TEA |
| 3-aminopropyl isonicotinate | - |
| 3-aminobutanol | - |
| Sebacic acid | - |
| Isonicotinic acid | - |
| N-hydroxy succinimide | NHS |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate mixtures, monitor reaction progress, and assess the purity of compounds. For this compound, TLC is an effective method to verify its presence and purity, and to follow reactions such as its synthesis or deprotection.
The separation on a standard TLC plate relies on the principle of adsorption chromatography, where the compound of interest is partitioned between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (the eluent or solvent system). The stationary phase, silica gel, is polar.
In a typical TLC analysis of a reaction mixture, this compound would appear as a distinct spot. For instance, during its synthesis from 3-amino-1-propanol, the product will have a higher Rƒ value (travel further up the plate) than the more polar starting material. Conversely, if the Boc group is removed to yield 3-amino-1-propanol, the product will have a lower Rƒ value. chemicalforums.com
Visualization of the compound on the TLC plate is necessary as this compound is not colored. This can be achieved by using a UV lamp (if the compound or impurities are UV-active) or by staining. acs.org Common stains for compounds with amine or alcohol functionalities include potassium permanganate, p-anisaldehyde, or ninhydrin (B49086) for the deprotected amine.
The choice of mobile phase is critical for achieving good separation. A mixture of solvents is often used to attain the desired polarity to move the compound off the baseline but keep it separated from other components.
Table 1: Representative TLC Parameters for Analysis of Boc-Protected Amino Alcohols
| Parameter | Description | Example/Details |
|---|---|---|
| Stationary Phase | The solid adsorbent material coated on the plate. | Silica gel 60 F254 is commonly used. acs.orguni-giessen.de |
| Mobile Phase (Eluent) | The solvent or solvent mixture that moves up the plate. | Mixtures of ethyl acetate (B1210297) (EtOAc) and petroleum ether or hexane (B92381) are common. beilstein-journals.org For instance, a ratio like 10:1 petrol ether/EtOAc may be used. beilstein-journals.org Polarity can be adjusted based on separation needs. |
| Rƒ Value | Ratio of solute distance to solvent front distance. | The Boc-protected compound has a higher Rƒ than the unprotected amine due to lower polarity. chemicalforums.com The exact value depends on the specific eluent system. |
| Visualization | Method used to see the separated spots. | UV light (254 nm) acs.org, or chemical stains such as p-anisaldehyde solution or potassium permanganate. acs.org |
Qualitative and Quantitative Amine Detection Methods (e.g., Kaiser Test)
The Kaiser test, based on the reaction of ninhydrin, is a highly sensitive qualitative method for detecting the presence of primary amines. peptide.com In the context of this compound, its primary application is not to detect the compound itself, but rather to confirm the absence or presence of its primary amine precursor, 3-amino-1-propanol, or its deprotection product.
The Boc group on this compound "protects" the primary amine, rendering it unreactive in the Kaiser test. Therefore, a sample of pure this compound will yield a negative result, typically showing no color change or a faint yellow color upon heating with the Kaiser reagents. peptide.com
This test is invaluable for monitoring deprotection reactions. When the Boc group is successfully cleaved from this compound, the free primary amine of 3-amino-1-propanol is exposed. This free amine reacts with ninhydrin to produce a characteristic deep blue or purple color, indicating a positive result. peptide.comresearchgate.net This colorimetric feedback allows a researcher to quickly assess the completion of a deprotection step. For example, in syntheses where this compound is used as an initiator and the Boc group is later removed, the Kaiser test confirms the success of this removal step. researchgate.net
While the Kaiser test is excellent for qualitative detection, it is not used for quantification. Quantitative analysis of the resulting 3-amino-1-propanol would require other techniques, such as High-Performance Liquid Chromatography (HPTLC) with densitometric evaluation after ninhydrin derivatization. uni-giessen.de
Table 2: Application of the Kaiser Test for this compound
| Analyte | Chemical Structure | Expected Kaiser Test Result | Interpretation |
|---|---|---|---|
| This compound | (CH₃)₃COC(O)NHCH₂CH₂CH₂OH | Negative (Yellow/Colorless) | The primary amine is protected by the Boc group and cannot react with ninhydrin. peptide.com |
| 3-Amino-1-propanol | H₂NCH₂CH₂CH₂OH | Positive (Intense Blue/Purple) | The free primary amine is present and reacts with ninhydrin. uni-giessen.depeptide.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Amino-1-propanol |
| Ethyl acetate |
| Hexane |
| Ninhydrin |
| p-Anisaldehyde |
| Petroleum ether |
| Potassium permanganate |
Theoretical and Computational Studies on 3 Boc Amino 1 Propanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like 3-(Boc-amino)-1-propanol. These calculations provide detailed information about reaction energetics and pathways.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, which are the highest energy points along a reaction coordinate, and the calculation of activation energies. For instance, in reactions where this compound acts as a nucleophile, DFT can model the approach of the amino or hydroxyl group to an electrophile, revealing the precise geometry and energy of the transition state.
While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar Boc-protected amino acids and alcohols. For example, in peptide coupling reactions, DFT has been used to analyze the transition states of activating Boc-protected amino acids. acs.org Such studies calculate the free energies of transition states to understand how different reagents and catalysts influence the reaction rate and selectivity. acs.org These computational analyses can elucidate the role of the Boc-protecting group in modulating the reactivity of the nearby functional groups.
The solvent environment can significantly influence the rates and outcomes of chemical reactions. Computational methods, particularly DFT combined with solvent models, can quantify these effects. For reactions involving this compound, the choice of solvent can affect the stability of reactants, products, and transition states.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk electrostatic effects of the solvent. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide insights into specific interactions like hydrogen bonding between the solvent and the hydroxyl or N-H group of this compound. These models can predict how a solvent's polarity and hydrogen-bonding capability can alter the activation energy of a reaction, thereby changing its kinetics. For example, in a reaction where the transition state is more polar than the reactants, a polar solvent would be expected to lower the activation energy and accelerate the reaction.
Molecular Modeling and Conformational Analysis
The flexible nature of this compound, with its rotatable single bonds, gives rise to a multitude of possible three-dimensional structures, or conformers. Molecular modeling techniques are essential for exploring the conformational landscape of this molecule and identifying the most stable conformers.
Conformational analysis typically involves systematically rotating the bonds of the molecule and calculating the potential energy of each resulting structure. This can be done using molecular mechanics force fields or more accurate quantum mechanical methods. The results of these analyses can be visualized on a potential energy surface, which shows the energy of the molecule as a function of its dihedral angles. For this compound, key rotations would be around the C-C bonds of the propane (B168953) backbone and the C-N bond of the Boc group. The presence of both a hydrogen bond donor (the hydroxyl and N-H groups) and acceptors (the carbonyl oxygens of the Boc group and the hydroxyl oxygen) suggests that intramolecular hydrogen bonding may play a significant role in stabilizing certain conformations. Identifying the low-energy conformers is crucial as they are the most likely to be present at equilibrium and to participate in chemical reactions.
Prediction of Chemical Behavior and Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the chemical behavior and various spectroscopic properties of molecules like this compound. These predictions can aid in the identification and characterization of the compound and can guide experimental work.
By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, it is possible to predict the reactive sites of the molecule. For example, the location of the highest occupied molecular orbital (HOMO) can indicate the site of electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) can suggest the site of nucleophilic attack.
Furthermore, spectroscopic properties can be simulated with a high degree of accuracy. For instance, DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared to experimental spectra to confirm the structure of the molecule. utwente.nl The table below illustrates the types of data that can be generated through such computational predictions.
| Predicted Property | Computational Method | Predicted Value/Information |
| Infrared (IR) Frequencies | DFT (e.g., B3LYP/6-31G*) | Predicted wavenumbers for O-H, N-H, and C=O stretching vibrations. |
| ¹H NMR Chemical Shifts | GIAO-DFT | Predicted chemical shifts (in ppm) for each proton in the molecule. |
| ¹³C NMR Chemical Shifts | GIAO-DFT | Predicted chemical shifts (in ppm) for each carbon atom. |
| HOMO-LUMO Gap | DFT | Energy difference (in eV) between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. |
| Dipole Moment | DFT | Magnitude and direction of the molecular dipole moment (in Debye). |
These predicted values, once benchmarked against experimental data for similar compounds, can be a reliable guide for researchers working with this compound.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by transforming the traditional, often intuition-driven, process of reaction design into a data-centric, predictive science. engineering.org.cnarxiv.orgmit.edu For the synthesis involving 3-(Boc-amino)-1-propanol and its derivatives, AI and ML can be instrumental in several key areas.
Reaction Condition Optimization: Machine learning algorithms can predict optimal reaction conditions—such as solvent, catalyst, temperature, and concentration—to maximize yield and minimize byproducts for reactions involving this compound. beilstein-journals.org By analyzing existing reaction data, these models can identify complex relationships between various parameters. duke.edu Active learning approaches can further refine these predictions by suggesting a minimal set of experiments to perform to gather the most informative data, thereby accelerating the optimization process. duke.edunih.gov This is particularly valuable for complex multi-component reactions where traditional one-variable-at-a-time optimization is inefficient.
Predictive Modeling for Novel Derivatives: AI can be used to predict the properties and potential reactivity of novel, yet-to-be-synthesized derivatives of this compound. This predictive capability allows researchers to prioritize the synthesis of molecules with the most promising characteristics for specific applications, saving significant time and resources.
The table below illustrates hypothetical scenarios where machine learning models could be applied to optimize the synthesis of a derivative from this compound.
| Target Derivative | ML Model Type | Input Parameters | Predicted Output | Potential Benefit |
| Novel Pharmaceutical Intermediate | Retrosynthesis AI | Target molecular structure | Multiple synthetic pathways with feasibility scores | Discovery of non-obvious, more efficient synthetic routes. |
| Polymer Monomer | Reaction Optimizer | Reactants, potential catalysts, solvents, temperature range | Optimal conditions (catalyst, solvent, temp.) for >95% yield | Reduced experimental effort and material waste. |
| Functionalized Material Precursor | Property Prediction | Proposed chemical structure | Predicted physical and chemical properties (e.g., solubility, stability) | Prioritization of synthetic targets with desired attributes. |
Optimization of Continuous Flow Synthesis Processes
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for reaction telescoping. nih.govbeilstein-journals.org For the production and derivatization of this compound, the optimization of continuous flow processes is a key area of future research.
N-Boc Deprotection: The removal of the Boc protecting group is a common step in syntheses utilizing this compound. Continuous flow reactors enable high-temperature thermolytic deprotection without the need for acid catalysts, which can be inefficient and wasteful. acs.orgresearchgate.net The precise temperature and residence time control in flow systems allows for selective deprotection, even in the presence of other sensitive functional groups. acs.orgrsc.org Research is ongoing to optimize these conditions for a wider range of substrates and to integrate this deprotection step seamlessly with subsequent reactions. vapourtec.comrsc.org
Multi-step Syntheses: A significant trend is the development of fully continuous, multi-step processes. For instance, a four-step process for preparing β-amino acids from α-amino acids using an Arndt–Eistert homologation has been demonstrated in a continuous flow setup. rsc.org Similarly, clean, multi-step flow processes for preparing N-Boc-γ-amino alcohols from α,β-unsaturated ketones have been developed, often yielding pure products without requiring additional purification steps. researchgate.net Future work will focus on expanding the scope of these telescoped reactions to produce a wider variety of complex molecules derived from this compound.
Catalyst Integration: Packed-bed reactors containing heterogeneous catalysts are being explored for continuous flow processes. For example, solid acid catalysts like H-BEA zeolite have been shown to be effective for N-Boc deprotection in continuous flow, offering high yields with short residence times. rsc.org The development of more robust and efficient solid-supported catalysts will be crucial for the industrial-scale production of fine chemicals derived from this compound.
The following table showcases research findings on the continuous flow synthesis of related compounds, highlighting the potential for applying these methods to this compound.
| Reaction Type | Key Findings | Reference |
| N-Boc Deprotection | Thermal deprotection in continuous flow is efficient and avoids acid catalysts. Selective deprotection is possible through temperature control. | acs.org |
| Carbamate (B1207046) Synthesis | A telescoped continuous flow process coupling a Curtius rearrangement with biocatalytic purification yields valuable carbamate products. | nih.govresearchgate.net |
| β-Amino Acid Synthesis | A fully continuous four-step process from α-amino acids has been successfully implemented. | rsc.org |
| N-Boc-γ-amino alcohol Synthesis | A clean, multi-step flow process from α,β-unsaturated ketones provides high yields of pure product. | researchgate.net |
Discovery and Development of Novel Catalytic Systems for Sustainable Production
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a widely used building block like this compound, the discovery of novel, sustainable catalytic systems is a major research focus.
Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts, operating under mild conditions with high specificity. Lipases, for example, have been used in the continuous-flow synthesis of β-amino acid esters via Michael addition. mdpi.com Transaminases are another class of enzymes being explored for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com The development of robust and reusable immobilized enzymes could significantly improve the sustainability of processes involving this compound and its derivatives.
Heterogeneous Catalysis: The use of reusable heterogeneous catalysts is a cornerstone of green chemistry. Recent research has focused on developing catalysts from abundant and non-toxic materials. For example, cobalt nanoparticles supported on N-doped carbon, derived from D-glucosamine hydrochloride, have been used for the α-alkylation of nitriles with alcohols. rsc.org Catalysts derived from fruit waste, such as kinnow peel, have been developed for the ring-opening of epoxides to produce β-amino alcohols. nih.gov The application of such catalysts to the synthesis and modification of this compound could lead to more environmentally benign production methods.
Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to synthesis. The development of catalysts that can selectively activate and functionalize the C-H bonds in this compound would open up new avenues for creating complex molecules with fewer synthetic steps and less waste.
The table below summarizes some recent advancements in sustainable catalysis relevant to the synthesis of amino alcohols and their derivatives.
| Catalytic System | Application | Key Advantage |
| Lipase TL IM | Continuous-flow synthesis of β-amino acid esters | Green reaction conditions, short residence time |
| Cobalt-nanoparticles on N-doped carbon | α-alkylation of nitriles with alcohols | Reusable, based on abundant metal |
| Kinnow Peel Powder | Ring-opening of epoxides to β-amino alcohols | Utilizes waste biomass, environmentally benign |
| Palladium-diamine complex | Oxidation of alcohols in aqueous biphasic system | Recyclable, uses air as oxidant |
Exploration of Undiscovered Biomedical and Material Science Applications
While this compound is a well-established building block, its full potential in biomedical and material science is still being uncovered. Future research will likely focus on synthesizing novel derivatives and exploring their unique properties.
Biomedical Applications: The 1,3-amino alcohol structure is a key pharmacophore in many biologically active molecules. Derivatives of this compound are valuable intermediates in the synthesis of complex pharmaceutical compounds, including chiral drugs like duloxetine. google.com Future research will involve the synthesis of new libraries of compounds derived from this compound for screening against various biological targets. The development of new catalytic methods, such as the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2, will provide access to novel, constrained 1,3-amino alcohol structures for drug discovery. nih.gov
Material Science Applications: The bifunctional nature of this compound, possessing both a protected amine and a hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers. For example, it has been used as an initiator for the ring-opening polymerization of ε-caprolactone to create amino-terminated poly(ε-caprolactone), which can then be used to form amphiphilic diblock copolymers. researchgate.net These copolymers have the potential to self-assemble into micelles and could be explored for applications in drug delivery. Furthermore, polyesteramides derived from the condensation of sebacic acid and 3-amino-1-propanol are being investigated as biodegradable and potentially biobased polymers. The exploration of new polymerization techniques and the combination of this compound with other monomers will lead to the development of advanced materials with tailored properties.
The following table highlights potential areas of application for novel derivatives of this compound.
| Application Area | Example Derivative/Material | Potential Function |
| Drug Delivery | Amphiphilic diblock copolymers (e.g., HPMC-PCL) | Self-assembly into drug-encapsulating micelles |
| Biodegradable Polymers | Polyesteramides from sebacic acid and 3-amino-1-propanol | Environmentally friendly plastics and fibers |
| Chiral Ligands in Catalysis | Chiral β-aminophosphine derivatives | Asymmetric synthesis of high-value chemicals |
| Pharmaceutical Intermediates | Optically active 3-amino-1-propanol derivatives | Synthesis of enantiomerically pure drugs |
Q & A
Q. What are the recommended synthetic routes for 3-(Boc-amino)-1-propanol, and how can purity be optimized?
The synthesis typically involves Boc-protection of 3-amino-1-propanol using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane or THF) under mild basic conditions (e.g., triethylamine or DMAP). Key steps include:
- Reaction stoichiometry : A 1:1 molar ratio of 3-amino-1-propanol to Boc anhydride ensures minimal side products.
- Workup : Neutralization with aqueous acid (e.g., citric acid) followed by extraction and solvent evaporation.
- Purification : Distillation (boiling point ~109°C under reduced pressure) or silica gel chromatography (eluting with ethyl acetate/hexane). Monitor purity via refractive index (n20/D 1.453) and density (1.025 g/mL at 20°C) .
Q. What analytical methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H NMR (δ ~1.4 ppm for Boc tert-butyl group, δ ~3.5 ppm for hydroxyl and amine protons) and ¹³C NMR (δ ~28 ppm for Boc methyl groups).
- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ at m/z 190.1) and fragmentation patterns.
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H/O-H stretch). Cross-validate using the SMILES string (OCCCNC(OC(C)(C)C)=O) and InChIKey (XDJCYKMWJCYQJM-UHFFFAOYSA-N) .
Q. How should this compound be stored to ensure stability?
Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C in a dry environment. Avoid exposure to moisture (hydrolysis of the Boc group) and light (risk of decomposition). Monitor for discoloration or precipitation, which indicate degradation .
Advanced Research Questions
Q. What mechanistic considerations arise when using this compound as a linker in peptide synthesis?
The hydroxyl group can participate in unintended side reactions (e.g., esterification or oxidation). To mitigate:
- Protection strategies : Temporarily protect the hydroxyl with a silyl group (e.g., TBSCl) during coupling steps.
- Activation : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate carboxyl groups without hydroxyl interference.
- Deprotection : Remove the Boc group with TFA/CH₂Cl₂ (1:1 v/v) under anhydrous conditions to preserve linker integrity .
Q. How do conflicting proton affinity values for this compound in literature impact reaction design?
Discrepancies in proton affinity (e.g., 880–910 kJ/mol) may stem from:
- Measurement techniques : Differences between gas-phase ion mobility spectrometry and computational methods.
- Solvent effects : Data from gas-phase studies (e.g., Hunter and Lias, 1998) may not reflect solution-phase behavior. Validate experimentally using pH-dependent NMR or conductometric titration in the intended solvent system .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?
- Exothermicity : Boc protection is mildly exothermic. Use controlled addition of Boc anhydride and cooling (0–5°C) to prevent thermal runaway.
- Byproduct formation : Optimize reaction time (typically 4–6 hours) to minimize urea byproducts from excess Boc anhydride.
- Solvent recovery : Distill and reuse dichloromethane to reduce costs and environmental impact .
Q. How can this compound be utilized in crosslinking applications for biomaterials?
The hydroxyl and Boc-protected amine enable dual functionalization:
- Hydrogel formation : React the hydroxyl with acryloyl chloride to form a crosslinkable monomer.
- Controlled release : Deprotect the Boc group post-polymerization to introduce amine sites for drug conjugation. Validate crosslinking efficiency via FTIR (loss of C=O stretch post-deprotection) and rheometry .
Data Contradiction Analysis
Q. Why do reported flash points for this compound vary between 109°C (open cup) and 228°F (closed cup)?
Flash point discrepancies arise from:
Q. How should researchers address inconsistencies in solvent compatibility data for this compound?
- Re-evaluate solubility : Test in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR studies.
- Literature cross-check : Prioritize peer-reviewed studies over vendor-supplied data. For example, avoid benchmarks.com due to unreliability .
Methodological Recommendations
Q. What protocols ensure safe handling of this compound in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
